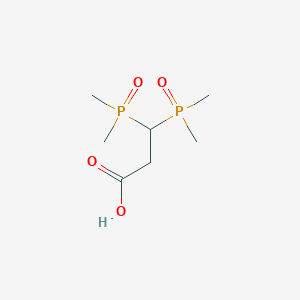

3,3-Bis(dimethylphosphoryl)propanoic acid

Description

3,3-Bis(dimethylphosphoryl)propanoic acid is a phosphorylated propanoic acid derivative characterized by two dimethylphosphoryl groups attached to the central carbon of the propanoic acid backbone.

Properties

IUPAC Name |

3,3-bis(dimethylphosphoryl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4P2/c1-12(2,10)7(5-6(8)9)13(3,4)11/h7H,5H2,1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMBYIFSEWOYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C(CC(=O)O)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(dimethylphosphoryl)propanoic acid typically involves the reaction of dimethylphosphoryl chloride with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(dimethylphosphoryl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives .

Scientific Research Applications

3,3-Bis(dimethylphosphoryl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe in biological assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(dimethylphosphoryl)propanoic acid involves its interaction with specific molecular targets. The phosphoryl groups can form strong bonds with metal ions, making the compound useful in coordination chemistry. Additionally, the compound can participate in various biochemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed:

- Arylpropanoic Acids (e.g., Ibuprofen, Naproxen): These NSAIDs feature aryl or cycloalkyl substituents on the propanoic acid backbone, differing from the phosphoryl groups in the target compound. Their anti-inflammatory activity arises from cyclooxygenase (COX) inhibition, whereas phosphoryl groups may shift biological activity toward metal coordination or redox modulation .

- 3-Phenylpropanoic Acids: These derivatives, such as 3,5-bistrifluoromethylhydrocinnamic acid, exhibit phenyl substituents that influence crystal packing and solubility. In contrast, the phosphoryl groups in 3,3-bis(dimethylphosphoryl)propanoic acid likely enhance hydrophilicity and alter supramolecular interactions .

- 1,3-Bis(diphenylphosphino)propane: A phosphine ligand with two diphenylphosphino groups on a propane backbone.

- Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent with carboxyethyl groups attached to a phosphine core. Unlike TCEP, the target compound’s phosphoryl groups are non-reducing and may exhibit stronger acidity due to electron-withdrawing effects .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility (Polar Solvents) | pKa (Carboxylic Acid) |

|---|---|---|---|---|

| This compound | ~278.2 | 2 × (CH₃)₂P(O), COOH | High | ~2.8–3.5* |

| Ibuprofen | 206.3 | Aryl (isobutylphenyl), COOH | Moderate | 4.9 |

| 1,3-Bis(diphenylphosphino)propane | 416.4 | 2 × (C₆H₅)₂P | Low | N/A |

| TCEP | 286.3 | 3 × CH₂CH₂COOH, PH | High | ~2.5 (each COOH) |

*Estimated based on phosphoryl group electron-withdrawing effects .

Biological Activity

3,3-Bis(dimethylphosphoryl)propanoic acid (also known as DMMPA) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two dimethylphosphoryl groups attached to a propanoic acid backbone, which may influence its interaction with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A propanoic acid moiety.

- Two dimethylphosphoryl groups, which are known for their role in various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures to DMMPA exhibit significant antioxidant properties. The presence of phosphoryl groups can enhance the electron-donating ability of the molecule, contributing to its radical scavenging potential. For instance, studies have shown that certain phosphonic acids demonstrate high efficacy in reducing oxidative stress in various cell lines, suggesting a protective role against oxidative damage .

Anticancer Potential

The anticancer activity of phosphonic acid derivatives has been explored in several studies. While specific data on DMMPA is limited, related compounds have shown promising results in inhibiting cancer cell proliferation. For example:

- Case Study : In vitro studies on phosphonic acid derivatives have revealed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). These compounds often exhibit mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence that phosphonic acids can modulate neuroinflammatory responses. DMMPA may play a role in protecting neuronal cells from excitotoxicity and inflammation, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic application in neurodegenerative diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Phosphonic acids are known to inhibit enzymes such as acetylcholinesterase, which could lead to increased neurotransmitter levels and enhanced synaptic transmission.

- Radical Scavenging : The electron-rich phosphoryl groups can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Cell Signaling Modulation : DMMPA may influence signaling pathways involved in cell survival and apoptosis, particularly in cancerous cells.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.